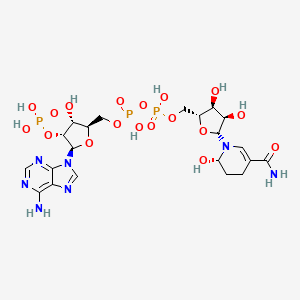
Acide 2-hydrazino-nicotinique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Hydrazino-nicotinic acid and related compounds involves several chemical reactions, highlighting the diversity and complexity of chemical synthesis techniques in creating specialized molecules. For instance, the synthesis of nicotinic acid derivatives like 2-(3,5-di-tert-butyl-4-hydroxybenzylsulfanyl)-nicotinic acid hydrazide reveals unexpected reactions, such as C–S bond cleavage during hydrazination, demonstrating the intricate nature of chemical synthesis processes (Nordin et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Hydrazino-nicotinic acid, such as nicotinic acid hydrazides, has been characterized using various spectroscopic methods. Studies provide detailed insights into the crystal structure, vibrational frequencies, and molecular geometry, offering a comprehensive understanding of the structural attributes of these molecules (Dege et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-Hydrazino-nicotinic acid derivatives underscore the compound's reactivity and potential for forming diverse chemical structures. For instance, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid highlights the versatility of nicotinic acid derivatives in chemical reactions, contributing to the development of novel compounds with potential applications in various fields, including agriculture (Yu et al., 2021).
Physical Properties Analysis
The physical properties of 2-Hydrazino-nicotinic acid and its derivatives are crucial for understanding their behavior and potential uses. Research into these properties, such as solubility, melting point, and crystalline structure, is essential for the development and application of these compounds in various industries.
Chemical Properties Analysis
The chemical properties of 2-Hydrazino-nicotinic acid, including its reactivity, stability, and interactions with other molecules, are fundamental aspects of its study. These properties are vital for its application in chemical synthesis, pharmaceuticals, and other areas of research and development.
- Synthesis and mechanistic studies by kinetic and computational approaches (Nordin et al., 2016).
- Characterization and theoretical study of nicotinic acid hydrazides (Dege et al., 2014).
- Herbicidal activity and SAR study of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (Yu et al., 2021).
Applications De Recherche Scientifique
Synthèse des acylhydrazones
L'acide 2-hydrazino-nicotinique sert de précurseur dans la synthèse des acylhydrazones. Ces composés sont synthétisés par des réactions de condensation avec des aldéhydes et ont montré une activité prometteuse contre les bactéries Gram-positives .
Activité antimicrobienne
Des recherches indiquent que les dérivés de l'this compound, tels que les acylhydrazones, présentent des propriétés antimicrobiennes significatives. Ceci est particulièrement évident contre des souches telles que Staphylococcus epidermidis et Staphylococcus aureus, y compris les souches MRSA .
Études de docking moléculaire
Le composé est utilisé dans des études de docking moléculaire pour prédire l'interaction entre les molécules et les protéines cibles. Ceci est crucial dans la conception de médicaments ayant une activité biologique spécifique .
Développement de dérivés de 1,3,4-oxadiazoline
Par des réactions de cyclisation, l'this compound peut être transformé en dérivés de 1,3,4-oxadiazoline. Ces dérivés ont été testés pour leur activité antimicrobienne et ont montré une grande efficacité, en particulier contre les bactéries Gram-positives .
Analyse de la cytotoxicité
Dans la quête de nouveaux médicaments, il est essentiel d'évaluer la cytotoxicité des composés. Les dérivés de l'this compound ont été évalués et se sont avérés ne pas présenter de cytotoxicité contre les lignées cellulaires normales, ce qui en fait des candidats potentiels pour le développement de médicaments .
Synthèse chimique
Ce composé est impliqué dans divers procédés de synthèse chimique en raison de sa réactivité et de ses groupes fonctionnels. Il est utilisé dans la préparation de molécules complexes pour des applications en science des matériaux et en sciences de la vie .
Chromatographie
L'this compound peut être utilisé dans des méthodes chromatographiques pour analyser ou séparer des mélanges chimiques, contribuant à la purification de substances ou à l'identification de structures de composés .
Chimie analytique
En chimie analytique, l'this compound est utilisé comme réactif dans la détermination qualitative et quantitative d'autres substances chimiques en raison de sa réactivité spécifique .
Mécanisme D'action
Target of Action
2-Hydrazino-nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism, acting as a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in various redox reactions in the body . Therefore, the primary targets of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin, which include enzymes involved in redox reactions .
Mode of Action
It is known that niacin can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue . As a derivative of niacin, 2-Hydrazino-nicotinic acid may share similar mechanisms of action.
Biochemical Pathways
2-Hydrazino-nicotinic acid is likely to affect the same biochemical pathways as niacin. Niacin is involved in the metabolism of carbohydrates, fats, and proteins, and plays a key role in cellular respiration . It is also involved in the synthesis of fatty acids, cholesterol, and genetic material . In addition, niacin is a precursor of the coenzymes NAD and NADP, which are involved in many metabolic pathways .
Pharmacokinetics
It is known that niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine . The pharmacokinetics of 2-Hydrazino-nicotinic acid may be similar.
Result of Action
The molecular and cellular effects of 2-Hydrazino-nicotinic acid are likely to be similar to those of niacin. Niacin has been shown to have lipid-lowering effects, reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and increasing levels of high-density lipoprotein (HDL) cholesterol . It also has antioxidant, anti-inflammatory, and neuroprotective effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVLYJVVCABBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 2-Hydrazino-nicotinic acid in Melissa Officinalis?
A1: The research paper primarily focuses on the essential oil composition and antioxidant activity of Melissa Officinalis extracts []. While it identifies 2-Hydrazino-nicotinic acid as a major component of the ethanol extract (11.37%), the study does not delve into its specific properties or biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















